molecular formula C15H15BrN2O2S B3489963 4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE

4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3489963
M. Wt: 367.3 g/mol
InChI Key: VYTMYZGYEGJYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the thiophene ring.

    Acylation: Formation of the carboxamide group.

    Amidation: Coupling of the acetamidophenyl group to the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(3-ACETAMIDOPHENYL)-2-FLUOROBENZAMIDE: Similar structure with a fluorine atom instead of the ethylthiophene group.

    4-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE: Similar structure without the thiophene ring.

Uniqueness

4-BROMO-N-(3-ACETAMIDOPHENYL)-5-ETHYLTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the ethylthiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-bromo-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-3-13-12(16)8-14(21-13)15(20)18-11-6-4-5-10(7-11)17-9(2)19/h4-8H,3H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTMYZGYEGJYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=CC=CC(=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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